molecular formula C16H22N2O4 B14004596 Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate CAS No. 63463-11-6

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate

Katalognummer: B14004596
CAS-Nummer: 63463-11-6
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: YXSBPTZJCUADTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate is a chemical compound with the molecular formula C10H17NO4. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to an anilino moiety, further linked to a propanedioate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate typically involves the reaction of diethyl malonate with 3-(dimethylamino)aniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chemotherapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl 2-[(dimethylamino)methylene]malonate
  • Diethyl 2-[(2,4-dichlorophenoxy)anilino]methylidene]malonate

Uniqueness

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

63463-11-6

Molekularformel

C16H22N2O4

Molekulargewicht

306.36 g/mol

IUPAC-Name

diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate

InChI

InChI=1S/C16H22N2O4/c1-5-21-15(19)14(16(20)22-6-2)11-17-12-8-7-9-13(10-12)18(3)4/h7-11,17H,5-6H2,1-4H3

InChI-Schlüssel

YXSBPTZJCUADTH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)N(C)C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.